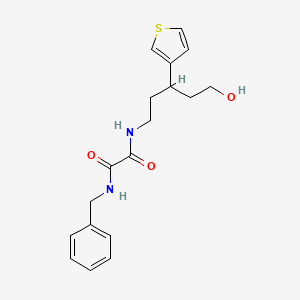

N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

Beschreibung

N1-Benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a substituted pentyl chain at the N2 position. The pentyl chain features a hydroxyl group at the 5-position and a thiophen-3-yl moiety at the 3-position. This compound’s structural complexity—combining aromatic (benzyl, thiophene), polar (hydroxyl), and flexible alkyl components—grants it unique physicochemical properties. Oxalamides are widely studied for their roles in polymer crystallization enhancement , biological activity (e.g., umami taste modulation ), and therapeutic applications .

Eigenschaften

IUPAC Name |

N'-benzyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-10-7-15(16-8-11-24-13-16)6-9-19-17(22)18(23)20-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,21H,6-7,9-10,12H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNCPMJELUBMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems is common in industrial settings to enhance productivity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Hydrogen Bonding

The oxalamide core (-NHC(O)C(O)NH-) is planar in most derivatives, enabling strong intermolecular hydrogen bonding. Key comparisons include:

Key Findings :

Physical Properties and Solubility

Key Findings :

- The target compound’s hydroxyl group improves water solubility under high-temperature conditions (e.g., 150°C), enabling its use in polymer melt processing .

- Thiophene and benzyl groups increase hydrophobicity compared to pyridyl or methoxyphenyl analogs, affecting dispersion in polymer matrices .

a) Polymer Nucleation Efficiency

Oxalamides like the target compound enhance crystallization in bio-based polyesters (e.g., polyhydroxybutyrate) by reducing nucleation barriers. Comparisons include:

Biologische Aktivität

N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

- Molecular Formula : C₁₈H₂₂N₂O₃S

- Molecular Weight : 346.4 g/mol

- CAS Number : 2034243-56-4

Synthesis and Preparation

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : The reaction of benzylamine with oxalyl chloride to yield N-benzyl oxalamide.

- Addition of Hydroxy-Thiophene Group : This intermediate is then reacted with 5-hydroxy-3-(thiophen-3-yl)pentylamine under controlled conditions to produce the final compound.

The reaction conditions generally include organic solvents such as dichloromethane or tetrahydrofuran, often performed at low temperatures to ensure high yield and purity.

This compound exerts its biological effects through interactions with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity.

- Pathways Involved : It can influence signaling pathways related to cell growth, apoptosis, and metabolism, although detailed pathways are still under investigation.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 12 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on Cancer Cell Lines

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, which was accompanied by morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating apoptotic cell death.

Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial efficacy of this compound against common bacterial strains. The results revealed that this compound effectively inhibited bacterial growth at relatively low concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other oxalamides that exhibit similar structural features but differ in biological activity:

| Compound Name | Biological Activity |

|---|---|

| N1-benzyl-N2-(4-hydroxyphenethyl)oxalamide | Moderate anticancer activity |

| N1-benzyl-N2-(5-methoxyphenethyl)oxalamide | Low antimicrobial activity |

| N1-benzyl-N2-(5-hydroxyphenethyl)oxalamide | High neuroprotective effects |

The unique combination of functional groups in this compound contributes to its distinct biological properties, making it a valuable candidate for further research and development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.